(2S)-N-(tert-Butyl)-2-{[4-({[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl}amino)piperidin-1-yl]carbonyl}pyrrolidine-1-carboxamide
Description
The compound "(2S)-N-(tert-Butyl)-2-{[4-({[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl}amino)piperidin-1-yl]carbonyl}pyrrolidine-1-carboxamide" is a structurally complex molecule featuring:
- Stereochemistry: The (2S) configuration at the pyrrolidine ring, which may influence its biological activity and binding specificity.
- Core Motifs: A pyrrolidine-1-carboxamide scaffold linked via a carbonyl group to a piperidine ring.
- Functional Groups: Dual phenylsulfonyl moieties (one substituted with a trifluoromethyl group) and a tert-butyl carboxamide group.
- Physicochemical Properties: The sulfonyl groups enhance hydrophilicity, while the trifluoromethyl and tert-butyl groups contribute to metabolic stability and steric bulk.
Properties
Molecular Formula |
C28H35F3N4O6S2 |
|---|---|
Molecular Weight |
644.7 g/mol |
IUPAC Name |
(2S)-2-[4-[[5-(benzenesulfonyl)-2-(trifluoromethyl)phenyl]sulfonylamino]piperidine-1-carbonyl]-N-tert-butylpyrrolidine-1-carboxamide |
InChI |
InChI=1S/C28H35F3N4O6S2/c1-27(2,3)32-26(37)35-15-7-10-23(35)25(36)34-16-13-19(14-17-34)33-43(40,41)24-18-21(11-12-22(24)28(29,30)31)42(38,39)20-8-5-4-6-9-20/h4-6,8-9,11-12,18-19,23,33H,7,10,13-17H2,1-3H3,(H,32,37)/t23-/m0/s1 |
InChI Key |
IVGIETSLCFMRPI-QHCPKHFHSA-N |
Isomeric SMILES |
CC(C)(C)NC(=O)N1CCC[C@H]1C(=O)N2CCC(CC2)NS(=O)(=O)C3=C(C=CC(=C3)S(=O)(=O)C4=CC=CC=C4)C(F)(F)F |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCCC1C(=O)N2CCC(CC2)NS(=O)(=O)C3=C(C=CC(=C3)S(=O)(=O)C4=CC=CC=C4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-(tert-Butyl)-2-{[4-({[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl}amino)piperidin-1-yl]carbonyl}pyrrolidine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, which are then coupled under specific reaction conditions to form the final product. Common reagents used in the synthesis include tert-butylamine, phenylsulfonyl chloride, and trifluoromethylbenzene derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Key Reaction Pathways
The compound participates in reactions driven by its sulfonamide, carboxamide, and trifluoromethyl groups. Major reaction types include:
Acylation and Sulfonylation
The piperidine-linked sulfonamide group undergoes nucleophilic substitutions. For example, the sulfonyl chloride intermediate 5-(phenylsulfonyl)-2-(trifluoromethyl)benzenesulfonyl chloride () reacts with amines to form sulfonamides. This step is critical in constructing the compound’s core structure.
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Sulfonamide formation | Dichloromethane, reflux, amine nucleophile | Forms stable sulfonamide bonds with amines |
| Acylation of pyrrolidine | HATU-mediated activation, DMF, tertiary amine base | Generates carboxamide linkages |
Hydrolysis and Stability
The tert-butyl carbamate group is susceptible to acidic hydrolysis, while the trifluoromethyl group enhances electronic stability:
| Functional Group | Reactivity |
|---|---|
| tert-Butyl carbamate | Cleaved under strong acids (e.g., HCl in dioxane) |
| Trifluoromethylphenyl | Resists electrophilic substitution due to electron-withdrawing effects |
Synthetic Route and Intermediate Reactivity
The synthesis involves multi-step reactions ( ):
-
Lithium–Halogen Exchange : A brominated trifluoromethylbenzene derivative reacts with a lithium reagent to form a nucleophilic intermediate.
-
Carbonyl Addition : The intermediate attacks a ketone (e.g., 1-benzylpiperidin-4-one), forming a tertiary alcohol.
-
Dehydration and Reduction : Thionyl chloride dehydrates the alcohol to an alkene, followed by hydrogenation to yield a piperidine intermediate.
-
Sulfonylation : The sulfonyl chloride reacts with the piperidine amine to form the bis-sulfonamide structure.
Critical Stability Notes :
-
The final compound shows moderate stability in human liver microsomes (HLM) but may inhibit CYP450 enzymes ( ).
-
Degradation under oxidative conditions is mitigated by the trifluoromethyl group’s inertness.
Functional Group Reactivity Table
| Functional Group | Reaction Partners | Products |
|---|---|---|
| Sulfonamide (–SO₂NH–) | Alkyl halides, acyl chlorides | N-alkylated or acylated derivatives |
| Carboxamide (–CONH–) | Hydrazine, LiAlH₄ | Hydrazides or amines |
| tert-Butyl carbamate | Acid (HCl, TFA) | Free amine + CO₂ + tert-butanol |
Pharmacological Modifications
Structural analogs of this compound have been modified to enhance biological activity and reduce off-target effects ( ):
-
Pyridine/Pyridazine Substitution : Replacing phenyl rings with heterocycles improves CYP3A4/CYP2C9 selectivity.
-
Methylsulfonyl Addition : Reduces CYP inhibition while retaining target binding.
| Analog | Modification | CYP2C9 IC₅₀ (μM) | RBP4 SPA IC₅₀ (nM) |
|---|---|---|---|
| 43 | Phenyl | 333 | 328.8 |
| 57 | Pyridazine | 17 | 24.0 |
Mechanistic Insights
-
Sulfonamide Reactivity : The sulfonyl group acts as a leaving group in nucleophilic aromatic substitutions, enabling coupling with amines or alcohols.
-
Carboxamide Stability : Resists hydrolysis under physiological pH but cleaves enzymatically in vivo, impacting pharmacokinetics.
Scientific Research Applications
Inhibition of Enzymatic Activity
Research indicates that this compound acts as an inhibitor of specific enzymes involved in inflammatory pathways. For example, the diphenylsulfonyl sulfonamide scaffold has been shown to inhibit secreted Frizzled-related protein 1 (sFRP-1), which plays a role in Wnt signaling pathways linked to inflammation and cancer progression .
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in various preclinical studies. Its ability to modulate inflammatory responses suggests potential applications in treating conditions such as arthritis and other inflammatory diseases .
Cancer Therapeutics
Given its structural characteristics, this compound may serve as a lead compound for developing new anticancer agents. The sulfonamide moiety is known for its ability to interact with biological targets involved in tumor growth and metastasis .
Case Study 1: Wnt Signaling Modulation
A study published in the Journal of Medicinal Chemistry explored the modulation of Wnt signaling through inhibitors like the compound . The results indicated that compounds with similar structures effectively reduced tumor growth in xenograft models, highlighting the therapeutic potential of this class of molecules .
Case Study 2: Anti-inflammatory Screening
In another study focused on anti-inflammatory agents, researchers tested several derivatives of the compound against COX-II activity. It was found that certain modifications enhanced its efficacy, leading to a significant reduction in inflammatory markers in vitro and in vivo .
Mechanism of Action
The mechanism of action of (2S)-N-(tert-Butyl)-2-{[4-({[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl}amino)piperidin-1-yl]carbonyl}pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Key Findings from Comparative Analysis
Stereochemical Influence :
- The (2S) configuration in the target compound and Singh's Catalyst () underscores the importance of stereochemistry in molecular recognition. For example, Singh's Catalyst is utilized in asymmetric synthesis due to its stereospecificity, suggesting the target compound’s (2S)-pyrrolidine moiety may enhance target binding .
Functional Group Contributions: Sulfonyl Groups: The dual sulfonyl groups in the target compound contrast with the single tosyl group in Compound 19 (). Trifluoromethyl Group: This electron-withdrawing group may increase metabolic stability and modulate electronic properties, a feature absent in Compounds 19 and 20 .
Synthetic Efficiency :
- Compound 19 () and the European Patent compound () were synthesized with high yields (98% and 90%, respectively), indicating robust methods for piperidine-pyrrolidine carboxamide frameworks. The target compound’s synthesis may benefit from similar protocols .
The target compound’s sulfonyl groups may similarly enable selective biological effects .
Biological Activity
The compound (2S)-N-(tert-Butyl)-2-{[4-({[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl}amino)piperidin-1-yl]carbonyl}pyrrolidine-1-carboxamide (often referred to as compound 1 ) has garnered attention for its potential biological activities, particularly in the context of drug metabolism and anti-inflammatory properties. This article explores its biological activity, focusing on binding affinities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of compound 1 is . The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of a tert-butyl group and sulfonamide moieties are significant for its interaction with biological targets.
1. Binding Affinity and Selectivity
Research indicates that compound 1 exhibits significant binding affinity to the Pregnane X Receptor (PXR) , a key regulator in drug metabolism. The binding affinity was measured with an IC50 value of approximately 0.65 μM , indicating moderate potency. The inverse agonistic activity was even more pronounced, with an IC50 value of 0.48 μM for PXR, suggesting that compound 1 may inhibit PXR activity under certain conditions .
2. Anti-inflammatory Activity
Compound 1 has been evaluated for its anti-inflammatory properties, particularly in relation to Cyclooxygenase (COX) enzymes. The compound showed moderate inhibitory activity against COX-2, with IC50 values ranging from 0.52 μM to 22.25 μM , depending on structural modifications . This suggests potential applications in treating inflammatory conditions.
Case Study 1: PXR Binding Studies
In a study focusing on the structure-activity relationship (SAR) of related compounds, it was found that modifications to the tert-butyl group significantly affected PXR binding and cellular activity. For instance, substituting the tert-butyl group with smaller or bulkier groups led to a marked decrease in binding affinity, highlighting the importance of this moiety for biological function .
| Compound | Binding IC50 (μM) | Inverse Agonist IC50 (μM) |
|---|---|---|
| Compound 1 | 0.65 | 0.48 |
| Modified Compound 4 | >10 | Not applicable |
| Modified Compound 14 | 0.21 | 0.019 |
Case Study 2: Antimicrobial Activity
The antimicrobial efficacy of compound 1 was assessed against various strains, including MRSA and C. difficile. The compound demonstrated moderate activity against these pathogens, suggesting potential utility in treating infections caused by resistant bacteria .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
